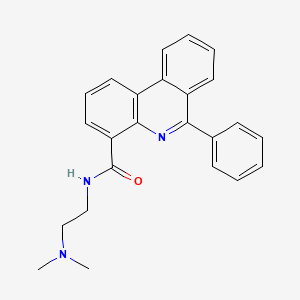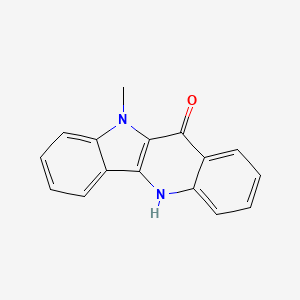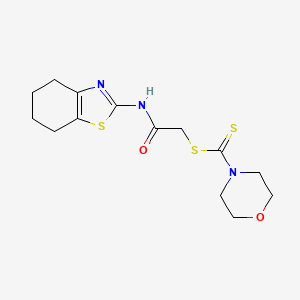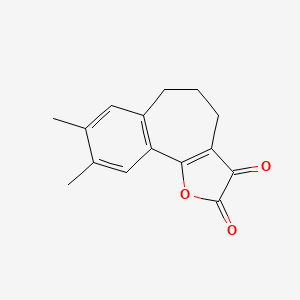
5,6-Dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione , also known by its identifier 88RM6R8IK0 , is a chemical compound with the molecular formula C15H14O3 . This compound is characterized by its unique structure, which includes a benzo-fused cycloheptafuranone core.
Métodos De Preparación
The synthesis of 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of acid catalysts and high temperatures to facilitate the formation of the cycloheptafuranone ring . Industrial production methods may involve the optimization of these reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and scalability .
Análisis De Reacciones Químicas
5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents like bromine or chlorine under appropriate conditions
Aplicaciones Científicas De Investigación
5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including and .
Medicine: Research is ongoing to explore its potential as a and its role in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biochemical pathways . For instance, it may act on oxidative stress pathways by scavenging free radicals, thereby exerting its antioxidant effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 5,6-dihydro-8,9-dimethyl-2H-benzo(6,7)cyclohepta(1,2-b)furan-2,3(4H)-dione stands out due to its unique structural features and versatile reactivity. Similar compounds include:
This compound analogs: These compounds share the core structure but differ in substituent groups, affecting their reactivity and applications.
Cycloheptafuranone derivatives: These compounds have similar ring structures but may vary in the degree of saturation or functional groups attached
Propiedades
Número CAS |
7508-31-8 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
12,13-dimethyl-3-oxatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),11,13-tetraene-4,5-dione |
InChI |
InChI=1S/C15H14O3/c1-8-6-10-4-3-5-11-13(16)15(17)18-14(11)12(10)7-9(8)2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
LFHOIFAKXWBVBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C3=C(CCC2)C(=O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



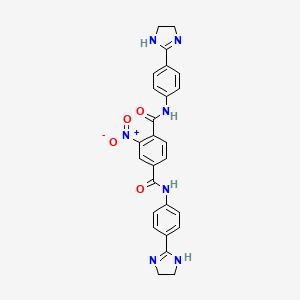
![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)
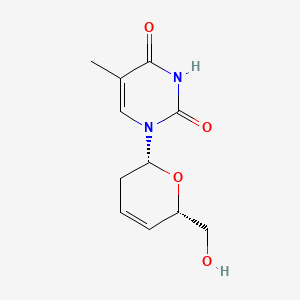
![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)
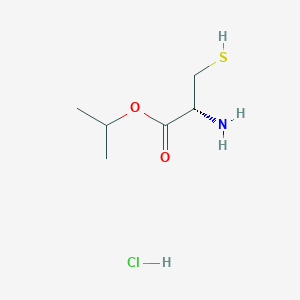
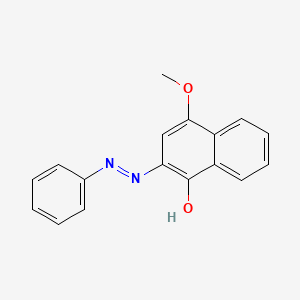
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
